[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol
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Overview
Description
[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is a chiral compound with a unique structure that includes a dioxane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with a suitable alcohol under acidic or basic conditions to form the dioxane ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and enantioselective synthesis methods is crucial to produce the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3, TsCl (Tosyl chloride)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halides, tosylates
Scientific Research Applications
[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol
- [(2R,3R,6S,8R)-Methyl homononactate]
- [(2R,6R)-6-Hydroxynorketamine]
Uniqueness
[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a methanol group. This combination of features makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
923028-77-7 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2R,6S)-6-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
VXKDGQGSMQLTFO-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1COC[C@H](O1)CO |
Canonical SMILES |
CC1COCC(O1)CO |
Origin of Product |
United States |
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